4-Methoxyphenethylmagnesium chloride
Overview
Description
4-Methoxyphenethylmagnesium chloride is a chemical compound with the molecular formula C9H11ClMgO . It is typically available as a 0.5M solution in tetrahydrofuran (THF) . The compound appears as a yellow to brown liquid .
Molecular Structure Analysis
The molecular structure of 4-Methoxyphenethylmagnesium chloride consists of a magnesium atom bonded to a chlorine atom and a 4-methoxyphenethyl group . The IUPAC name of the compound is chloro [2- (4-methoxyphenyl)ethyl]magnesium . The compound has a molecular weight of 194.94g/mol .Physical And Chemical Properties Analysis
4-Methoxyphenethylmagnesium chloride is a yellow to brown liquid . It has a density of 0.925 g/mL at 25 °C . It’s highly reactive and can react violently with water .Scientific Research Applications
It’s worth noting that the use of any Grignard reagent, including 4-Methoxyphenethylmagnesium chloride, would typically involve careful handling due to their reactivity. They are usually used in a solution form, often in an ether such as tetrahydrofuran . The specific procedures for their use would depend on the particular reaction being carried out.
Application in Organic Synthesis 4-Methoxyphenethylmagnesium chloride can be used to prepare N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-2-furan-2-yl-2-hydroxy-4-(4-methoxyphenyl)butanamide . Here is a brief description of the method:
- Method of Application : To a suspension of 2 g (0.014 mol) of 2-furyl-2-oxoethanol and two drops of DMF in 40 mL of CHCl3 (without ethanol) cooled to 0°C, 1.17 mL (0.013 mol) of oxalyl chloride is added .
Application in Organic Synthesis 4-Methoxyphenethylmagnesium chloride can be used to prepare various organic compounds. For instance, it can be used in the synthesis of H3COC6H4CH2CH2MgCl . Here is a brief description of the method:
Safety And Hazards
properties
IUPAC Name |
magnesium;1-ethyl-4-methoxybenzene;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O.ClH.Mg/c1-3-8-4-6-9(10-2)7-5-8;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPRYYDYOYHYLU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C[CH2-].[Mg+2].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClMgO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenethylmagnesium chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.